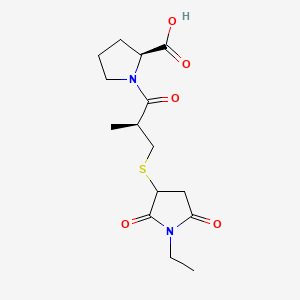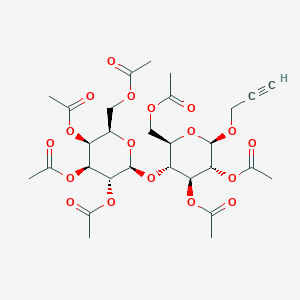
|A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-|A-D-galactopyranosyl)-, triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-): is a derivative of glucose, specifically a glucopyranoside, where the glucose molecule is modified with acetyl groups and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose as a starting material, which is reacted with propargyl alcohol in the presence of a catalyst such as boron trifluoride etherate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the propynyl group.
Reduction: Deacetylated glucopyranosides.
Substitution: Glucopyranosides with various functional groups replacing the acetyl groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
- Employed in the study of carbohydrate chemistry and glycosylation reactions.
Biology:
- Investigated for its potential role in biological systems as a glycosyl donor or acceptor.
- Studied for its interactions with enzymes involved in carbohydrate metabolism.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
- Used in the development of drug delivery systems and prodrugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the modification of surfaces and polymers to enhance their properties.
Mechanism of Action
The mechanism of action of A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-) involves its interactions with various molecular targets and pathways. The acetyl groups can be hydrolyzed to release the active glucopyranoside, which can then participate in glycosylation reactions. The propynyl group can undergo further chemical modifications, enabling the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A closely related compound used in similar synthetic applications.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside: Another acetylated glucose derivative with comparable properties.
2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside: A stereoisomer with similar structural features.
Uniqueness: A-D-Glucopyranoside, 2-propynyl 4-O-(2,3,4,6-tetra-O-acetyl-) is unique due to the presence of both acetyl and propynyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C29H38O18 |
|---|---|
Molecular Weight |
674.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-ynoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H38O18/c1-9-10-37-28-26(43-18(7)35)25(42-17(6)34)23(21(45-28)12-39-14(3)31)47-29-27(44-19(8)36)24(41-16(5)33)22(40-15(4)32)20(46-29)11-38-13(2)30/h1,20-29H,10-12H2,2-8H3/t20-,21-,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1 |
InChI Key |
NXVPJXKDYQZVDU-IEXBOCDTSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


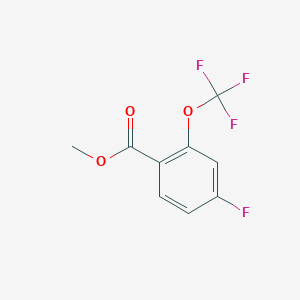

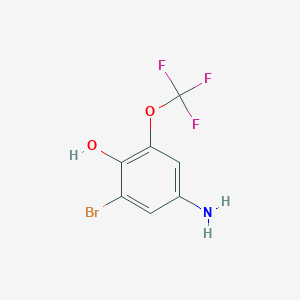
![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
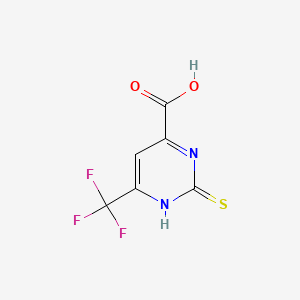

![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
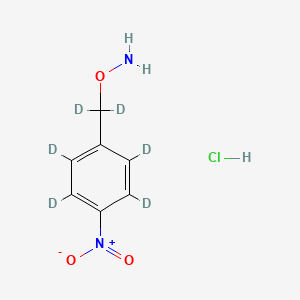
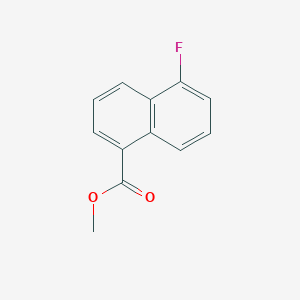
![2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]aniline](/img/structure/B15292831.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)


